Lorglumide, also known as (S)-lorglumide, is a selective antagonist of the cholecystokinin-A receptor, which plays a significant role in various physiological processes including digestion and satiety. This compound is particularly notable for its potential therapeutic applications in gastrointestinal disorders and cancer imaging. Lorglumide has been studied extensively for its pharmacological properties and mechanisms of action, making it a subject of interest in both clinical and research settings.
Lorglumide is classified as a cholecystokinin receptor antagonist. It was initially developed as a gastric motility drug but has since been investigated for various other applications. The compound is derived from proglumide, which was synthesized to enhance the specificity and efficacy of cholecystokinin receptor antagonism. Its chemical structure allows it to selectively inhibit the cholecystokinin-A receptor while having minimal effects on the cholecystokinin-B receptor .
The synthesis of Lorglumide involves several steps that can be performed using solid-phase peptide synthesis techniques. A typical method includes:
Lorglumide has a complex molecular structure characterized by its specific stereochemistry. The molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 373.87 g/mol. The structure features:
Lorglumide participates in various chemical reactions primarily associated with its interaction with biological receptors:
Lorglumide's mechanism of action revolves around its ability to inhibit the cholecystokinin-A receptor:
Lorglumide exhibits several physical and chemical properties that are relevant for its application:
Lorglumide has several scientific uses:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3